Further investigation might be possible through:
(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone compound with the molecular formula CHNO and a molecular weight of 143.18 g/mol. This compound features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The tert-butyl group enhances its lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry. Its stereochemistry is crucial for its biological activity and reactivity in
(R)-(+)-4-tert-Butyl-2-oxazolidinone exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as a chiral auxiliary in asymmetric synthesis, which is vital for producing enantiomerically pure drugs. The compound's structural features also suggest possible interactions with biological targets, making it a candidate for further pharmacological studies .
Various methods have been developed for synthesizing (R)-(+)-4-tert-Butyl-2-oxazolidinone:
(R)-(+)-4-tert-Butyl-2-oxazolidinone finds applications across various fields:
Several compounds share structural similarities with (R)-(+)-4-tert-Butyl-2-oxazolidinone. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-4-Tert-butyl-2-oxazolidinone | Same core structure but different chirality | Used as an alternative chiral auxiliary |
5-Methyl-2-pyrrolidinone | Five-membered ring with nitrogen | Lacks the oxazolidinone functionality |
3-Hydroxyproline | Amino acid derivative | Contains an amino group instead of an oxime |
2-Oxazolidinone | General class without tert-butyl group | Less sterically hindered than (R)-isomer |
The unique presence of the tert-butyl group in (R)-(+)-4-tert-butyl-2-oxazolidinone enhances its steric bulk and lipophilicity compared to other similar compounds, making it particularly useful in organic synthesis and pharmaceutical applications .